

How Skepinone-L Compares to Other p38 Inhibitors

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Compound Focus: Skepinone-L

CAS No.: 1221485-83-1

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The table below summarizes key characteristics of **Skepinone-L** and other classes of p38 α inhibitors based on recent studies.

Inhibitor Name	Type / Class	Reported IC ₅₀ / Potency	Key Characteristics & Selectivity
Skepinone-L	ATP-competitive, Type I [1] [2]	~5 nM (MAPK14) [1]	"Excellent" / "Highly selective"; induces a glycine flip in the hinge region [2].
ULTR-p38i (e.g., compound 1639)	Type 1.5 Binder [3]	<3 nM (isolated kinase) [3]	Ultralong target residence time (TRT=184 s); robust inhibition of downstream signaling; effective monotherapy in CRC models [3].
NC-p38i (e.g., NC-37, NC-38)	Non-canonical Autophosphorylation Inhibitor [4]	Low μ M range (IC ₅₀) [4]	Highly selective for inhibiting p38 α autophosphorylation; weakly affects the canonical MKK6-driven pathway [4].

Inhibitor Name	Type / Class	Reported IC ₅₀ / Potency	Key Characteristics & Selectivity
LY2228820 (Ralimetinib)	Type I, Second-generation [3]	Information missing from search	Has entered multiple phase 1/2 clinical trials for cancer; showed only weak cell death induction in CRC organoid models [3].
BIRB-796	Type II, Allosteric [3] [4]	Information missing from search	Binds to a DFG-out inactive conformation; failed to prevent p38 α reactivation and cell death in CRC models [3].
PH-797804	Type I, Second-generation [3] [4]	Information missing from search	Good pharmacokinetics and selectivity; showed only weak cell death induction in CRC organoid models [3].

Experimental Data on Skepinone-L Selectivity

The high selectivity of **Skepinone-L** is supported by several key experimental approaches:

- **Cellular Kinase Assays:** In a foundational study, **Skepinone-L** was tested against a panel of 320 protein kinases at a concentration of 10 μ M. It inhibited only 3 kinases besides p38 α by more than 90%, demonstrating exceptional selectivity [2].
- **Functional Cellular Assays:** In human platelets, **Skepinone-L** (at 1 μ M) virtually abrogated the phosphorylation of the p38 MAPK substrate Hsp27 following stimulation by various agonists (CRP, thrombin, U-46619), confirming effective target engagement in a complex cellular environment [5].
- **In Vivo Models:** In a mouse model of rheumatoid arthritis (K/BxN serum transfer arthritis), oral administration of **Skepinone-L** significantly reduced ankle swelling and improved histopathological scores, showing therapeutic efficacy through p38 inhibition *in vivo* [6].

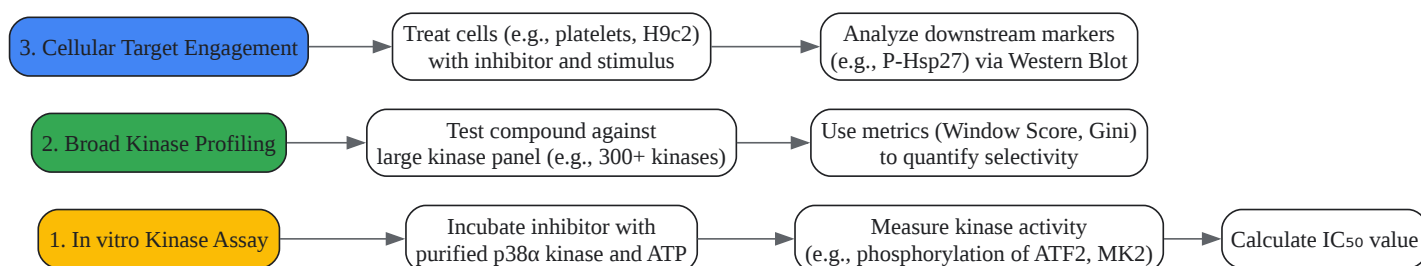
Mechanisms of Selectivity and Key Protocols

A key concept for understanding inhibitor selectivity is the "**glycine flip**," a conformational change **Skepinone-L** induces in the kinase's hinge region. This mechanism, combined with addressing specific

hydrophobic regions, underlies its high selectivity [2].

The diagrams below illustrate the binding mechanisms of different p38 inhibitor classes and a generalized workflow for kinase selectivity profiling.

Binding Mechanisms of p38 α Inhibitor Classes



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General Workflow for Kinase Inhibitor Profiling

Interpretation of Selectivity Data

- **Selectivity Metrics:** Modern kinase profiling uses several metrics. The **Standard Selectivity Score, S(x)**, calculates the fraction of kinases inhibited beyond a certain threshold. More sophisticated metrics like the **Gini coefficient** and newer **Window Score (WS)** and **Ranking Score (RS)** provide a more nuanced view of selectivity [7].
- **Functional vs. Binding Selectivity:** A compound's selectivity in a cellular environment can differ from its binding affinity in a test tube. Cellular permeability, expression levels of different kinases, and activation of feedback mechanisms can all influence the observed functional selectivity [3] [7].

Guidance for Experimental Design

- **Define Your Goal:** Choose profiling breadth based on your needs. Full kinome panels are for discovery, while focused panels are for confirming a suspected selectivity profile [7].

- **Use Multiple Assay Types:** Combine data from **biochemical assays** (for binding affinity) with **cell-based assays** (for functional, cellular selectivity) to get a complete picture [4] [7].
- **Apply Rigorous Metrics:** Move beyond simple IC₅₀ comparisons. Use metrics like the **Window Score** to quantitatively compare the selectivity of different compounds in your pipeline [7].

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